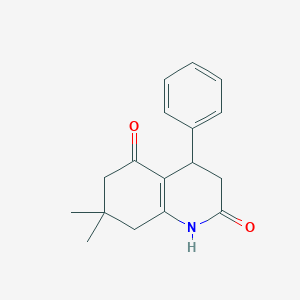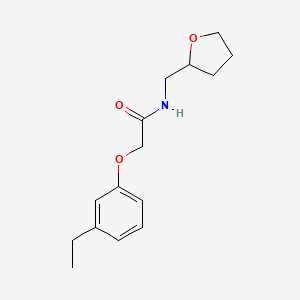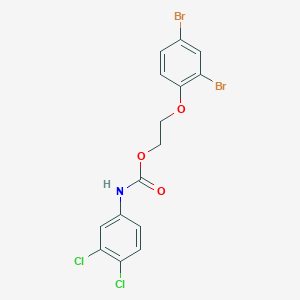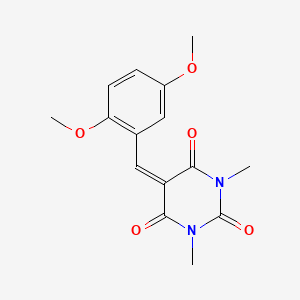
7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinolinedione compounds involves the reaction of specific phenyl-propene derivatives with cyclohexanedione in a suitable solvent, such as DMF (Dimethylformamide). For example, the synthesis of a compound with a similar structure was achieved through the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one and 5,5-dimethyl-1,3-cyclohexanedione in DMF, leading to a complex quinoline derivative (S. Da, 2002).
Molecular Structure Analysis
The molecular structure of related compounds, as determined by X-ray diffraction, reveals a monoclinic crystal system with specific geometric parameters. The six-membered ring within these molecules typically adopts a half-chair conformation, contributing to the molecule's overall stability and reactivity. For instance, a related compound was found to have a monoclinic crystal structure, with atoms in the six-membered ring forming a plane, except for one atom deviating from this plane (S. Da, 2002).
Chemical Reactions and Properties
Quinolinediones engage in various chemical reactions, including intramolecular cyclization, which can lead to compounds with metallochromism and intense fluorescence. An example is the reaction of 5,8-quinolinedione with certain phenylpropene derivatives, which, under specific conditions, produces compounds exhibiting remarkable properties (Katsuhira Yoshida et al., 1991).
Physical Properties Analysis
The physical properties of quinolinediones, including their crystal structure and conformation, play a crucial role in their reactivity and potential applications. The detailed crystallographic analysis provides insights into the compound's stability and interaction potential, as seen in related compounds with defined crystal structures and specific conformations (J. N. Low et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
7,7-dimethyl-4-phenyl-3,4,6,8-tetrahydro-1H-quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-17(2)9-13-16(14(19)10-17)12(8-15(20)18-13)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQDWVORGQYWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinolin-5(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)

![2,2'-[3,6-acridinediylbis(nitrilomethylylidene)]bis(4-nitrophenol)](/img/structure/B5204885.png)
![N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alanine](/img/structure/B5204891.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)
![2-chloro-5-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B5204940.png)
![N-[4-(cyanomethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5204947.png)